tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate
Overview
Description
“tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 1461715-43-4 . It has a molecular weight of 302.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N4O2/c1-16(2,3)22-15(21)17-11-10-13-18-19-14(20(13)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 302.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Environmental Implications and Remediation Techniques
The research on compounds similar to tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate often focuses on their environmental impact and the development of remediation techniques. One study discusses the environmental behavior and fate of methyl tert-butyl ether (MTBE), a compound structurally related to this compound. This review highlights that MTBE, when mixed with water, can significantly dissolve, posing a pollution risk. It emphasizes the weak sorption of MTBE to subsurface solids, indicating minimal retardation of its groundwater transport. Furthermore, MTBE generally resists biodegradation in groundwater environments. The study suggests that the environmental persistence of such compounds necessitates effective remediation strategies (Squillace et al., 1997).
Another significant aspect of research involves the biodegradation of ethers like MTBE under aerobic and anaerobic conditions. Studies have shown that microorganisms capable of degrading MTBE have been identified, which could be crucial for the bioremediation of contaminated sites. This biodegradation pathway generally involves the initial hydroxylation of the ether, leading to the formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), suggesting potential biological methods for remediation (Fiorenza & Rifai, 2003).
Catalytic Decomposition and Synthetic Applications
The catalytic decomposition of MTBE, a compound related to this compound, has also been explored. A study focused on the decomposition of MTBE by adding hydrogen in a cold plasma reactor shows the feasibility of using radio frequency (RF) plasma reactors for this purpose. This approach indicates an alternative method for converting MTBE into less harmful substances, demonstrating the potential for innovative remediation technologies (Hsieh et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, influencing cellular processes .
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
Properties
IUPAC Name |
tert-butyl N-[2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)17-11-10-13-18-19-14(20(13)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMZVDFOFFPBSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(N1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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